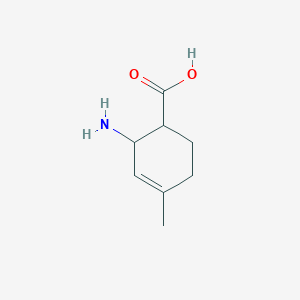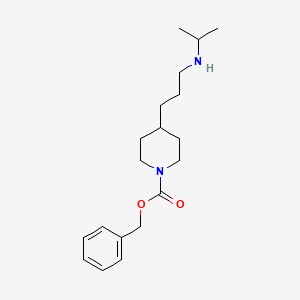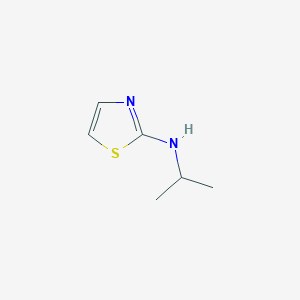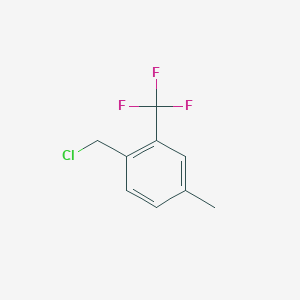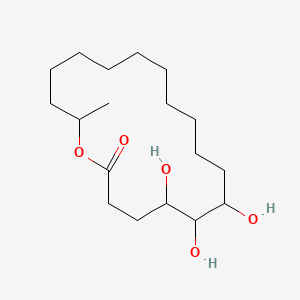
Oxacyclooctadecan-2-one, 5,6,7-trihydroxy-18-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one is a complex organic compound with the molecular formula C18H34O5. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure the selective addition of functional groups at the desired positions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional groups on chemical reactivity.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of its antioxidant properties.
Mécanisme D'action
The mechanism by which 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one: Unique due to its specific arrangement of hydroxyl groups and cyclic ether structure.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-3-one: Similar structure but with a different position of the carbonyl group.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-4-one: Another similar compound with variations in functional group positions.
Uniqueness
The uniqueness of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
52461-08-2 |
|---|---|
Formule moléculaire |
C18H34O5 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
5,6,7-trihydroxy-18-methyl-oxacyclooctadecan-2-one |
InChI |
InChI=1S/C18H34O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h14-16,18-20,22H,2-13H2,1H3 |
Clé InChI |
DMJJBRBTLBZJOL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCCC(C(C(CCC(=O)O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


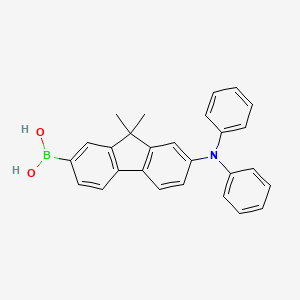
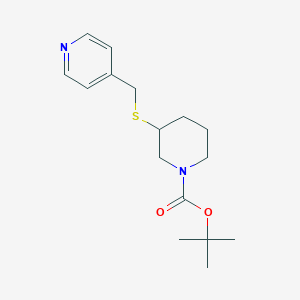
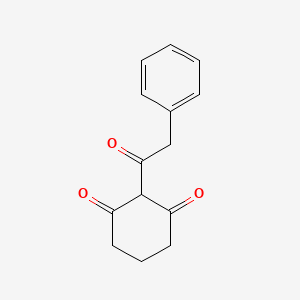
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
